1-ethyl-1H-tetrazol-5-amine
Overview
Description
1-Ethyl-1H-tetrazol-5-amine is a derivative of tetrazole, a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their presence in many bioactive compounds and drugs. They are also utilized as bidentate ligands in coordination chemistry, metal-organic frameworks, bioimaging, photo-imaging, explosives, propellants, and high-energy materials .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as 1-ethyl-1H-tetrazol-5-amine, can be achieved through various methods. One such method is the multi-component reaction (MCR) Ugi-azide, which has been used to synthesize a series of 1,5-disubstituted-1H-tetrazoles with moderate to excellent yields ranging from 80 to 95%. In this process, propargyl amine is used as a component, varying the aldehyde and isocyanide components to achieve different substitutions on the tetrazole ring .
Molecular Structure Analysis
While the specific molecular structure analysis of 1-ethyl-1H-tetrazol-5-amine is not detailed in the provided papers, the general structure of tetrazoles is well-understood. Tetrazoles typically have a ring structure with significant resonance stabilization due to the presence of multiple nitrogen atoms, which can contribute to their reactivity and the formation of coordination compounds .
Chemical Reactions Analysis
Tetrazoles, including 1-ethyl-1H-tetrazol-5-amine, can participate in various chemical reactions due to their reactive nature. The presence of multiple nitrogen atoms allows for the formation of coordination compounds with metals, and the heterocyclic ring can be involved in substitution reactions to create a wide array of derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-ethyl-1H-tetrazol-5-amine would be influenced by its tetrazole core and ethyl substitution. Tetrazoles are generally known for their high nitrogen content, which can lead to high energy density, making them useful in applications such as explosives and propellants. The specific properties such as melting point, solubility, and stability would depend on the particular substituents and their interactions .
Scientific Research Applications
-
Chemical Synthesis
-
Medicinal and Pharmaceutical Applications
- Tetrazole and its derivatives, including 1-ethyl-1H-tetrazol-5-amine, play a very important role in medicinal and pharmaceutical applications .
- The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as using water as a solvent, under moderate conditions, and with non-toxic extractions .
- These methods typically yield good to excellent results .
-
DNA Synthesis in Biochemistry
-
Antimicrobial Agents
-
Click Chemistry
- Click chemistry is a type of chemical synthesis that is often used in the creation of small molecule libraries for use in the development of pharmaceuticals and agrochemicals .
- 1-ethyl-1H-tetrazol-5-amine and its derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, under moderate conditions, with non-toxic extractions, and with good to excellent yields .
- The application of docking in a targeted drug-delivery system is a huge benefit .
-
Green Primary Explosives
- Some compounds, including those based on 1-ethyl-1H-tetrazol-5-amine, have suitable impact and friction sensitivities and are free of toxic metals .
- These compounds fall within the green primary explosives group, and several of the new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .
-
Molecular Docking
- Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
- Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for instance, scoring functions .
- The application of docking in a targeted drug-delivery system is a huge benefit .
-
Design and Synthesis of Antimicrobials
Safety And Hazards
properties
IUPAC Name |
1-ethyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2-8-3(4)5-6-7-8/h2H2,1H3,(H2,4,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNLKPTYJCEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308650 | |
Record name | 1-ethyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-tetrazol-5-amine | |
CAS RN |
65258-53-9 | |
Record name | 1-Ethyl-5-aminotetrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-ethyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-1H-TETRAZOL-5-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZH6ZAB9U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.